

Application Notes and Protocols for Metal Recovery Using Tri-n-decylamine

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Compound of Interest

Compound Name: Tri-N-decylamine

Cat. No.: B086738

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tri-n-decylamine (TNDA) is a tertiary amine that serves as a highly effective extractant in the recovery of various metals from aqueous solutions. Its application is prominent in hydrometallurgy and wastewater treatment for the selective separation and purification of metals such as uranium, iron, cobalt, and rare earth elements.^{[1][2]} This document provides detailed experimental protocols and quantitative data for metal recovery using TNDA through solvent extraction and solid-phase extraction methods.

The underlying mechanism of extraction with TNDA involves the formation of an ion-pair. In an acidic medium, the amine is protonated, forming a salt. This protonated amine then exchanges its anion with an anionic metal complex present in the aqueous phase, facilitating the transfer of the metal into the organic phase.

Key Experimental Parameters

The efficiency of metal extraction using **Tri-n-decylamine** is influenced by several critical parameters. These include the concentration of the acid in the aqueous phase, the concentration of the extractant in the organic phase, the ratio of the organic to aqueous phases (O/A ratio), contact time, and temperature. The choice of diluent for the organic phase is also crucial.

Experimental Protocols

Protocol 1: Solvent Extraction of Metals (Liquid-Liquid Extraction)

This protocol details the procedure for the batchwise solvent extraction of metals from an acidic aqueous solution using a **Tri-n-decylamine**-based organic phase.

1. Materials and Reagents:

- **Tri-n-decylamine** (TNDA) (purity $\geq 95\%$)
- Organic diluent (e.g., kerosene, toluene, xylene)
- Modifier (if necessary to prevent third phase formation, e.g., octanol)[3]
- Aqueous feed solution containing the target metal ions
- Acid for pH adjustment (e.g., HCl, H₂SO₄)
- Stripping agent (e.g., dilute HCl, ammonia solution)[1][4]
- Separatory funnels (125 mL)
- Mechanical shaker
- pH meter
- Analytical instrument for metal concentration measurement (e.g., ICP-OES, AAS)

2. Preparation of Solutions:

- **Organic Phase:** Prepare the desired concentration of TNDA (e.g., 0.05 M - 1.5 M) by dissolving it in the chosen organic diluent.[4][5] If a third phase is anticipated, add a modifier like 10% (v/v) octanol.[3]
- **Aqueous Phase:** Prepare a stock solution of the metal(s) of interest. The final aqueous feed solution should be prepared by diluting the stock solution and adjusting the acidity to the

desired concentration (e.g., 0.1 M - 5 M HCl).[1][5]

3. Extraction Procedure:

- In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 25 mL each), corresponding to an O/A ratio of 1:1.[3]
- Place the separatory funnel on a mechanical shaker and agitate for a predetermined time (e.g., 5 - 120 minutes) to ensure equilibrium is reached.[1][4][6]
- Allow the phases to separate completely.
- Carefully separate the aqueous phase from the organic phase.
- Analyze the metal concentration in the aqueous phase using a suitable analytical technique to determine the amount of metal extracted.

4. Stripping (Back-Extraction) Procedure:

- Take the metal-loaded organic phase from the extraction step.
- Mix it with a suitable stripping solution (e.g., 0.1 M HCl or 1 M ammonia) in a separatory funnel.[1][4]
- Shake the mixture for a sufficient time to transfer the metal ions back to the aqueous phase.
- Allow the phases to separate and collect the metal-rich aqueous stripping solution.

5. Data Analysis:

- Extraction Efficiency (%E): $\%E = [(C_o - C_e) / C_o] * 100$, where C_o and C_e are the initial and equilibrium concentrations of the metal in the aqueous phase, respectively.
- Distribution Ratio (D): $D = (\text{concentration of metal in organic phase}) / (\text{concentration of metal in aqueous phase})$

Protocol 2: Solid-Phase Extraction of Metals

This protocol describes the use of a TNDA-functionalized solid support for the removal and recovery of metals.

1. Materials and Reagents:

- TNDA-modified adsorbent (e.g., TNDA impregnated on a porous support like SiO₂-P or Amberlite XAD4).[1][7]
- Aqueous feed solution containing the target metal ions.
- Acid for pH adjustment (e.g., HCl).
- Eluent for desorption (e.g., 0.1 M HCl).[1]
- Glass vials or flasks.
- Shaker.
- Syringe filters for phase separation.
- Analytical instrument for metal concentration measurement (e.g., ICP-OES).

2. Adsorption Procedure (Batch Method):

- Weigh a specific amount of the TNDA-modified adsorbent (e.g., 0.025 g) and place it in a glass vial.[1]
- Add a known volume of the aqueous feed solution (e.g., 5 mL) to the vial.[1]
- Place the vial in a shaker and agitate for a specified time (e.g., 120 minutes) to reach adsorption equilibrium.[1]
- Separate the adsorbent from the solution by filtration.
- Measure the metal concentration in the filtrate to determine the amount adsorbed.

3. Desorption (Elution) Procedure:

- Wash the metal-loaded adsorbent with deionized water to remove any entrained solution.

- Contact the adsorbent with a specific volume of the eluent (e.g., 0.1 M HCl).[1]
- Agitate for a sufficient time to desorb the metal ions.
- Separate the adsorbent from the eluate.
- Analyze the metal concentration in the eluate.

4. Data Analysis:

- Removal Efficiency (%): $\% \text{Removal} = [(C_0 - C_e) / C_0] * 100$, where C_0 and C_e are the initial and equilibrium concentrations of the metal in the aqueous solution.
- Recovery Rate (%): $\% \text{Recovery} = (\text{amount of metal in eluate} / \text{amount of metal adsorbed}) * 100$.

Quantitative Data

The following tables summarize quantitative data from various studies on metal recovery using tertiary amines, including **Tri-n-decylamine** and its analogues.

Table 1: Influence of HCl Concentration on Cobalt (II) Extraction by Tri-n-octylamine (TOA)[5]

HCl Concentration (M)	Distribution Ratio (D)	Extraction Efficiency (%)
2.5	0.42	29.58
3.0	1.57	61.06
3.5	1.75	63.80
4.0	1.87	65.18

Aqueous Phase: 0.01 M Co(II),
1.5 M KCl; Organic Phase: 0.1
M TOA; O/A Ratio: 1:1;
Equilibration Time: 10 min.

Table 2: Influence of TOA Concentration on Cobalt (II) Extraction[5]

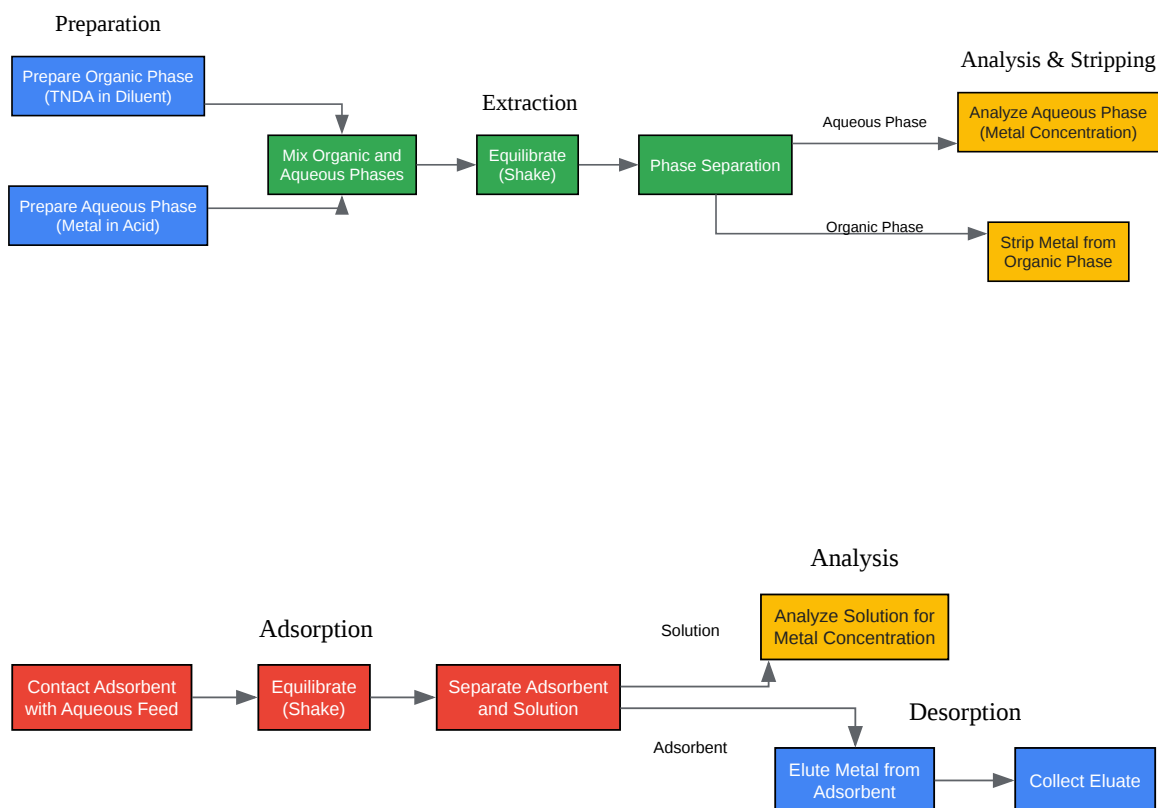
TOA Concentration (M)	Distribution Ratio (D)	Extraction Efficiency (%)
0.08	1.15	53.48
0.10	1.57	61.06
0.20	1.89	65.40
0.30	2.15	68.25
0.40	2.54	71.75
0.50	2.98	74.87
Aqueous Phase: 0.01 M Co(II), 3 M HCl, 1.5 M KCl; O/A Ratio: 1:1; Equilibration Time: 10 min.		

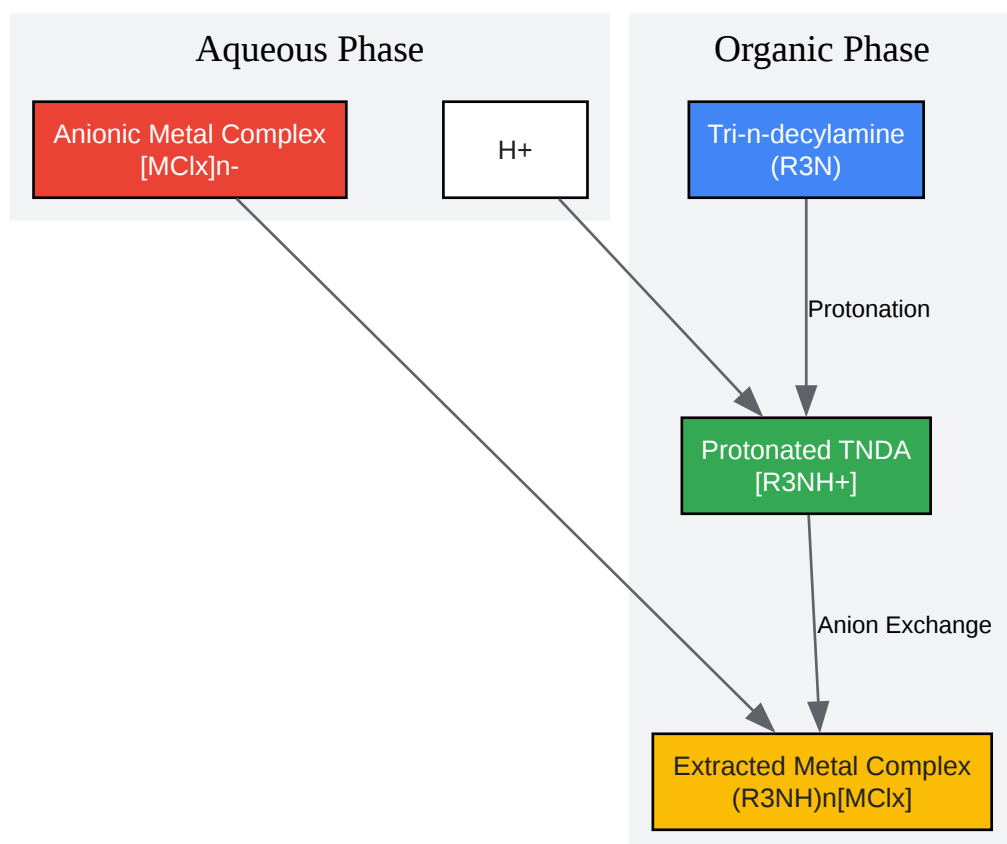
Table 3: Recovery of Uranium and Iron using TNDA-modified Adsorbent[1]

Metal	Adsorption Equilibrium Time (min)	Eluent	Recovery Rate (%)
Uranium (U)	120	0.1 M HCl	99
Iron (Fe)	120	0.1 M HCl	98
Adsorbent: TNDA/SiO ₂ -P; Aqueous medium: 5 M HCl.			

Visualizations

Experimental Workflows





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